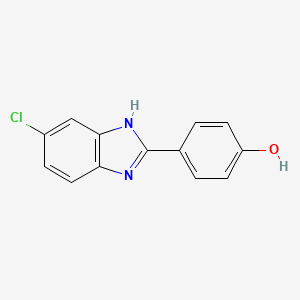

2-(4-羟基苯基)-5-氯苯并咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-Hydroxyphenyl)-5-chlorobenzimidazole, also known as 5-chloro-2-hydroxyphenylbenzimidazole, is a heterocyclic compound derived from benzimidazole. It is a white crystalline solid with a melting point of 215-217 °C and a molecular weight of 260.6 g/mol. It is soluble in water, ethanol, and methanol, and is used in scientific research applications.

科学研究应用

碘离子检测

基于(E)-2-[[(4-羟基苯基)亚氨基]甲基]苯酚的电化学传感器,该化合物类似于2-(4-羟基苯基)-5-氯苯并咪唑,已被开发用于检测碘阴离子 . 该传感器在1×10−7至1×10−4 M范围内表现出线性响应,检测限低至4×10−8 M .

2. 对蔗糖酶和麦芽糖酶的抑制作用 从红景天中合成的化合物2-(4-羟基苯基)乙基3,4,5-三羟基苯甲酸酯(HETB)对麦芽糖酶和蔗糖酶表现出α-葡萄糖苷酶抑制活性 . 这种特性使其成为控制高血糖的潜在候选药物 .

功能材料的合成

研究表明它可用于合成各种功能材料,例如共价有机框架(COFs). 这些框架在气体分离、催化和传感器方面表现出巨大的应用潜力.

抗菌活性

虽然与2-(4-羟基苯基)-5-氯苯并咪唑没有直接关系,但具有类似结构的化合物已被合成并研究其抗菌活性 . 例如,从2-[(E)-(3-乙酰基-4-羟基苯基)重氮基]-4-(2-羟基苯基)噻吩-3-羧酸合成两种新的钴(II)配合物 .

作用机制

2-(4-Hydroxyphenyl)-5-chlorobenzimidazole has a number of different mechanisms of action. It is an inhibitor of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. It also has anti-inflammatory properties, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, it has been shown to inhibit the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is involved in a number of cellular processes, including inflammation, cell proliferation, and apoptosis.

Biochemical and Physiological Effects

2-(4-Hydroxyphenyl)-5-chlorobenzimidazole has a number of biochemical and physiological effects. It has been shown to inhibit the growth of a number of different types of cancer cells, including breast, colon, and prostate cancer cells. Additionally, it has been shown to inhibit the growth of fungi, including Candida albicans and Aspergillus niger. It has also been shown to have anti-inflammatory and antioxidant properties.

实验室实验的优点和局限性

The advantages of using 2-(4-Hydroxyphenyl)-5-chlorobenzimidazole in laboratory experiments include its low cost, its availability, and its low toxicity. Additionally, it is relatively easy to synthesize and can be used in a variety of different applications. However, there are some limitations to its use in laboratory experiments. For example, it is difficult to purify and can be unstable in certain conditions.

未来方向

The potential future directions for 2-(4-Hydroxyphenyl)-5-chlorobenzimidazole include further research into its potential use as an anti-cancer agent, as well as its potential use as an antifungal agent. Additionally, further research into its mechanism of action and its potential use as an anti-inflammatory agent could be beneficial. Furthermore, its potential use as an antioxidant could be further explored. Finally, further research into its potential use in drug development could be beneficial.

合成方法

2-(4-Hydroxyphenyl)-5-chlorobenzimidazole can be synthesized via a two-step process. First, 4-hydroxyphenylbenzimidazole is reacted with phosphorus oxychloride to form 4-chloro-2-hydroxyphenylbenzimidazole. This is then reacted with potassium hydroxide to form 2-(4-hydroxyphenyl)-5-chlorobenzimidazole.

属性

IUPAC Name |

4-(6-chloro-1H-benzimidazol-2-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O/c14-9-3-6-11-12(7-9)16-13(15-11)8-1-4-10(17)5-2-8/h1-7,17H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGUHTGJGVJGBEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide](/img/structure/B2554936.png)

![1-(8-Oxa-2-azaspiro[4.5]decan-2-yl)prop-2-en-1-one](/img/structure/B2554937.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylethanesulfonamide](/img/structure/B2554938.png)

![N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}pentanamide](/img/structure/B2554939.png)

![2-({1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2554940.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-chlorobenzenesulfonamide](/img/structure/B2554942.png)

![[4-(Trifluoromethyl)pyrimidin-2-yl]methanamine hydrochloride](/img/structure/B2554951.png)

![[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2554955.png)

![Methyl 3-{[(2,5-dimethylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2554956.png)